
Zirconium carbonate
Overview
Description
Zirconium carbonate, often referred to as zirconium basic carbonate (ZBC), is a complex inorganic compound with the general formula Zr(OH)₂CO₃·ZrO₂ . It exists as a hydrated salt and is commercially available in purities ranging from 99% to 99.999% for specialized applications . ZBC is synthesized through hydrolysis of zirconium salts (e.g., zirconium oxychloride) in the presence of carbonate ions, often via alkali fusion or precipitation methods . Key properties include insolubility in water, solubility in hot concentrated acids, and thermal stability up to 400°C, where it decomposes into ZrO₂ and CO₂ .
ZBC is widely used in catalysis (e.g., continuous-flow Meerwein–Ponndorf–Verley reductions) , materials science (e.g., low-temperature densification of zirconia ceramics) , and as a precursor for zirconium phosphate membranes . Its biocompatibility and radio-opacity also make it relevant in dental cements and pharmaceuticals .
Scientific Research Applications
Industrial Applications
1.1 Papermaking
Zirconium carbonate, particularly in the form of Ammonium this compound (AZC), is extensively used in the papermaking industry. Its primary role is as an insolubilizer for paper coatings, enhancing the durability and quality of paper products. AZC is favored for its fast curing properties and ease of handling, making it an efficient choice for manufacturers .
Table 1: Properties of AZC in Papermaking
Property | Description |
---|---|
Curing Speed | Fast |
Handling Ease | Simple |
Insolubilization Effect | High |
1.2 Textiles
In the textile industry, this compound serves as a surface auxiliary that improves the quality of fabric finishes. It acts as a waterproofing agent , enhancing water resistance in textiles, which is particularly valuable for outdoor clothing and gear .
Environmental Applications
2.1 Water Treatment
Zirconium compounds, including this compound, are used in water treatment processes due to their ability to adsorb phosphates effectively. This application is critical in managing eutrophication in water bodies . The use of zirconium-based ion exchangers helps remove excess phosphates from wastewater, contributing to environmental protection.
Case Study: Phosphate Removal
A study demonstrated that zirconium phosphate derived from this compound significantly improved phosphate adsorption capacity compared to traditional methods. This capability is essential for treating wastewater from agricultural runoff and industrial discharges .
Cosmetic Industry
This compound is utilized as an additive and waterproofing agent in cosmetics. Its properties enhance product stability and performance, making it suitable for formulations such as creams and lotions where moisture resistance is desired .
Chemical Catalysis
This compound has been investigated as a solid base catalyst for various chemical reactions, including glucose isomerization. This application highlights its potential in producing value-added compounds from renewable resources . The catalytic activity of this compound can lead to more sustainable chemical processes.
Summary of Applications
The following table summarizes the key applications of this compound across different industries:
Industry | Application | Benefits |
---|---|---|
Papermaking | Insolubilizer (AZC) | Fast curing, high quality |
Textiles | Surface auxiliary, waterproofing agent | Improved fabric performance |
Environmental | Phosphate removal in water treatment | Eutrophication control |
Cosmetics | Additive and waterproofing agent | Enhanced product stability |
Chemical Industry | Solid base catalyst | Sustainable chemical processes |
Chemical Reactions Analysis
Ligand Exchange Reactions with Carboxylic Acids
Zirconium carbonate undergoes ligand substitution when exposed to carboxylic acids, forming stable mononuclear complexes. A study using gluconic acid , citric acid , and L-tartaric acid demonstrated this through extended X-ray absorption fine structure (EXAFS), UV absorption spectrophotometry, and Raman spectrometry :
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Reaction Mechanism :
The monomeric complex [Zr(CO₃)₄]⁴⁻ exchanges carbonate ligands with carboxylic acids (Ln⁻) in aqueous solution:EXAFS data confirmed the retention of mononuclear structure post-reaction, with new scattering paths attributed to carboxylate ligands .
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Spectral Evidence :
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Equilibrium Constants :
Thermal Decomposition
This compound decomposes at elevated temperatures, forming zirconium oxide (ZrO₂):
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Physical Stability : Retains structure up to high temperatures but converts to ZrO₂ upon calcination .
Catalytic Hydrogen Transfer Reactions
Basic this compound (BZC) catalyzes hydrogen transfer in biomass-derived reactions, achieving high yields under mild conditions :
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Furfural to Furfuryl Alcohol :
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Room Temperature : 98.66% yield in 12 hours.
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180°C : 90.29% yield in 15 minutes.
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Functional Group Analysis :
FTIR and GC-MS confirmed selective reduction of carbonyl groups without side reactions .
Solubility and Reactivity in Aqueous Media
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Solubility : Insoluble in water but dissolves in ammonium carbonate or organic acids (e.g., gluconic acid) .
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pH Sensitivity : Reactions occur optimally in alkaline conditions (pH 8.5–8.6) .
This compound’s versatility in ligand exchange, thermal resilience, and catalytic efficiency highlights its importance in industrial and synthetic chemistry. These properties are leveraged in applications ranging from materials science to green chemistry, supported by robust experimental validation .
Q & A
Basic Research Questions
Q. What experimental variables are critical for optimizing zirconium carbonate synthesis, and how should they be systematically tested?
To optimize synthesis, prioritize variables such as pH (affects precipitation kinetics), temperature (controls crystallinity), precursor molar ratios (e.g., Zr⁴⁺:CO₃²⁻), and aging time. Use a factorial experimental design to isolate variable effects . Quantitative analysis via techniques like X-ray diffraction (XRD) and thermogravimetric analysis (TGA) can correlate synthesis conditions with phase purity and thermal stability .
Table 1: Key Variables in this compound Synthesis
Variable | Typical Range | Impact on Product |
---|---|---|
pH | 7–10 | Determines colloidal stability |
Temperature | 25–80°C | Influences crystallite size |
Zr:CO₃ Ratio | 1:1 to 1:3 | Affects stoichiometric purity |
Q. Which characterization techniques are essential for validating this compound’s structural and chemical properties?
Combine XRD for crystallographic phase identification, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., carbonate bands at ~1450 cm⁻¹), and scanning electron microscopy (SEM) for morphology assessment. Surface area measurements (BET) and TGA further elucidate porosity and decomposition behavior .
Q. How can researchers efficiently review existing literature to identify gaps in this compound studies?
Use specialized databases like SciFinder or Web of Science with keywords ("this compound," "synthesis," "applications"). Filter results by review articles to grasp foundational knowledge, then focus on recent studies (post-2020) to spot unresolved issues, such as kinetic stability in aqueous media .
Advanced Research Questions
Q. How should researchers reconcile discrepancies in reported thermodynamic properties of this compound?
Conduct a meta-analysis of published data, comparing experimental conditions (e.g., ionic strength, measurement techniques). Use computational tools like density functional theory (DFT) to model thermodynamic stability under varying environments. Validate findings via controlled replication studies .
Q. What strategies can resolve contradictions in this compound’s catalytic performance across studies?
Systematically evaluate catalyst preparation methods (e.g., co-precipitation vs. sol-gel), surface modifiers, and reaction conditions (temperature, pressure). Employ surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) to identify active sites and correlate with catalytic activity .
Q. How can mechanistic studies elucidate this compound’s role in ion-exchange or adsorption processes?
Design isotope-labeling experiments (e.g., using ¹³C-labeled carbonate) to track ion-exchange pathways. Pair kinetic studies with in situ Raman spectroscopy to monitor real-time structural changes during adsorption .
Q. Methodological Guidance
Q. What frameworks are suitable for formulating this compound research questions?
Apply the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses. For example:
- P: this compound nanoparticles
- I: Surface functionalization with carboxylate groups
- C: Unmodified nanoparticles
- O: Adsorption capacity for heavy metals
- T: 24-hour exposure period .
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address understudied areas, such as environmental remediation potential .
Q. How should researchers design experiments to minimize bias in this compound studies?
Implement blinding during data collection/analysis and use randomized sampling for batch-to-batch comparisons. Statistical tools like ANOVA can identify significant differences in synthesis outcomes .
Q. Data Interpretation and Reporting
Q. What are best practices for reporting conflicting spectroscopic data in this compound studies?
Clearly document instrument calibration protocols and environmental conditions (e.g., humidity). Use complementary techniques (e.g., pair FTIR with nuclear magnetic resonance (NMR)) to cross-validate results. Discuss anomalies in the context of sample history (e.g., exposure to CO₂) .
Q. How can researchers ensure reproducibility when publishing this compound synthesis protocols?
Include granular details in supplemental materials: exact precursor concentrations, stirring rates, and drying protocols. Reference established methodologies (e.g., IUPAC guidelines) for key steps like filtration and calcination .
Comparison with Similar Compounds
Sodium Zirconium Carbonate (SZC)
- Chemical Structure : Sodium this compound (e.g., sodium zirconium cyclosilicate) is a zeolitic material with a framework structure incorporating Zr, Si, and Na ions .
- Applications : Unlike ZBC, SZC is specifically engineered for medical use, such as treating hyperkalemia by selectively binding potassium ions in the gastrointestinal tract .
- Key Differences :
Ammonium this compound (AZC)
- Chemical Structure : AZC (C₃H₈N₂O₉Zr) is a water-soluble coordination complex, contrasting with ZBC’s insolubility in water .
- Applications : AZC is used in sol-gel processes and as a precursor for zirconium phosphate synthesis, whereas ZBC is preferred in solid-state catalysis .
- Key Differences :
Zirconium Dioxide (ZrO₂)
- Chemical Structure : ZrO₂ is a binary oxide, whereas ZBC contains carbonate and hydroxyl groups .
- Applications : ZrO₂ is a structural ceramic with high fracture toughness and radio-opacity, used in dental implants and nuclear fuel coatings . ZBC acts as a sintering aid, reducing the densification temperature of ZrO₂ ceramics by 100–200°C .
- Key Differences :
Zinc Carbonate Basic (ZnCO₃·Zn(OH)₂)
- Chemical Structure : Zinc carbonate basic shares structural complexity with ZBC, existing as hydrozincite (Zn₅(CO₃)₂(OH)₆) .
- Applications : Both are used as catalysts and fillers, but zinc carbonate is prominent in corrosion inhibition and rodent dietary studies .
- Key Differences :
Lithium Zirconate (Li₂ZrO₃)
- Chemical Structure : Li₂ZrO₃ is a ternary oxide, distinct from ZBC’s carbonate-hydroxide structure .
- Applications : Li₂ZrO₃ is a high-temperature CO₂ sorbent, whereas ZBC’s catalytic applications focus on organic reductions .
- Key Differences :
Comparative Data Table
Research Findings and Industrial Relevance
- Catalysis : ZBC outperforms traditional acid/base catalysts in continuous-flow reductions of furfural, achieving 85% yield of furfuryl alcohol .
- Materials Science : Adding 3 wt% ZBC to ZrO₂ reduces sintering temperatures to 850°C, achieving 99% densification versus 70% without ZBC .
- Nuclear Industry : ZBC-derived ZrO₂ composites exhibit low neutron absorption cross-sections, critical for reactor fuel coatings .
Preparation Methods
Synthesis via Reaction of Basic Zirconium Sulfate with Carbonates
Stoichiometric Optimization and Reaction Conditions
The foundational method for synthesizing zirconium carbonate, as detailed in US3961026A, utilizes basic zirconium sulfate as a precursor. Reacting this intermediate with ammonium carbonate or alkali carbonates in aqueous media yields a fine-crystalline basic this compound precipitate. Critical stoichiometric parameters include a molar ratio of 0.8 moles of carbonate per mole of ZrO in the starting material . Exceeding this ratio risks zirconium loss through soluble complex carbonate formation, while lower ratios result in incomplete conversion .
The reaction proceeds optimally at 9–10 wt.% carbonate concentration and ambient temperature, producing a product approximating with 67% ZrO content . This contrasts sharply with traditional gelatinous precipitates containing only 40% ZrO, underscoring the method’s efficiency .
Table 1: Representative Synthesis Parameters and Outcomes (US3961026A)
Parameter | Value |
---|---|
Starting Material | Basic zirconium sulfate (55% ZrO) |
Carbonate Solution | 68.1 g/L ammonium carbonate |
Molar Ratio (CO:ZrO) | 0.8:1 |
Reaction Time | 15 minutes |
Yield | 99% |
Product Composition | 67% ZrO, 6% CO, 27% HO |
Advantages and Industrial Integration
This method integrates seamlessly with zirconium ore processing, where basic zirconium sulfate is an intermediate. By recycling mother liquors (rich in ammonium sulfate) back into sulfate production, the process achieves near-zero waste . Additionally, the precursor’s inherent purity—free from iron, titanium, and silica contaminants—ensures final product impurities below 0.6 wt.% . The crystalline product’s rapid filtration and acid solubility further enhance its industrial utility .
Multi-Step Purification Process for High-Purity this compound
Sequential Precipitation and Dissolution
US4283377A outlines a refined approach to eliminate trace impurities, particularly fluorides and silica. The process involves three stages:
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Initial Precipitation : Basic zirconium sulfate is precipitated from zirconium sulfate solutions using excess ammonium or alkali carbonate.
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Dissolution and Reprecipitation : The crude sulfate is dissolved in 0.3–1 N HCl at ≤40°C, followed by heating to ≥45°C to reprecipitate purified basic zirconium sulfate .
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Carbonate Conversion : The purified sulfate is suspended in water and treated with carbonate to yield high-purity basic this compound .
Table 2: Impurity Reduction Through Multi-Step Processing (US4283377A)
Impurity | Crude Basic Sulfate (ppm) | Purified Carbonate (ppm) |
---|---|---|
FeO | 150 | <10 |
SiO | 300 | 20 |
TiO | 200 | 15 |
CaO | 250 | 25 |
Mechanistic Insights and Process Controls
The dissolution step in dilute HCl selectively solubilizes zirconium while leaving impurities as insoluble residues. Subsequent heating induces supersaturation, prompting reprecipitation of purified sulfate. This step reduces silica and fluoride levels by over 90%, addressing a key limitation of single-step methods . The final carbonate reaction, conducted at pH 9–10, ensures complete sulfate-to-carbonate substitution without secondary phase formation .
Comparative Analysis of Methodologies
Yield and Purity Trade-Offs
The single-step method (US3961026A) excels in yield (99%) and simplicity but may retain trace sulfates (~0.01 g/L) . In contrast, the multi-step process (US4283377A) achieves sub-10 ppm impurity levels at the cost of additional time and reagents . Industrial applications prioritizing throughput may favor the former, whereas electronics-grade zirconium derivatives necessitate the latter.
Environmental and Economic Considerations
Both methods mitigate waste generation through closed-loop recycling—whether of ammonium sulfate liquors or HCl solutions . However, the multi-step approach’s acid consumption increases operational costs, offset by reduced downstream purification needs.
Industrial Applications and Scalability
This compound’s role in textile waterproofing and ceramics binders demands ton-scale production. The single-step method’s compatibility with existing ore processing infrastructure makes it preferable for bulk manufacturing. Conversely, the multi-step method caters to niche sectors like nuclear-grade zirconium oxide, where purity supersedes cost .
Properties
IUPAC Name |
zirconium(4+);dicarbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Zr/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+4/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUNLJFOHNHSAR-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Zr+4] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2O6Zr | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957858 | |
Record name | Zirconium(4+) dicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23288-53-1, 36577-48-7 | |
Record name | Zirconium carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zirconium dicarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036577487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zirconium(4+) dicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZIRCONIUM CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLH2275OWS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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